1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 115655-42-0
VCID: VC21288406
InChI: InChI=1S/C15H20N2O4/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3
SMILES: COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

CAS No.: 115655-42-0

Cat. No.: VC21288406

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate - 115655-42-0

Specification

CAS No. 115655-42-0
Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C15H20N2O4/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3
Standard InChI Key PLQPYSJTFRDBOT-UHFFFAOYSA-N
SMILES COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate contains a central piperidine ring with several key functional groups attached. The molecule features:

  • A benzyl group attached to the nitrogen at position 1

  • A methyl ester group at position 4

  • An amino group also at position 4

  • Carboxylate groups at positions 1 and 4

The spatial arrangement of these groups contributes to the compound's specific chemical behavior and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate are summarized in the following table:

PropertyValueSource
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
CAS Number115655-42-0
IUPAC Name1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate
Standard InChIInChI=1S/C15H20N2O4/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3
Standard InChIKeyPLQPYSJTFRDBOT-UHFFFAOYSA-N
SMILESCOC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N

These properties define the compound's behavior in various chemical environments and its potential interactions with biological systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate involves multiple steps and requires careful control of reaction conditions. The general synthetic pathway typically includes amine protection, condensation reactions, and selective reduction steps.

Step-by-Step Synthesis

A common synthetic route for 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate includes:

  • Formation of the piperidine ring through cyclization reactions

  • Introduction of the benzyl group through alkylation with benzyl halides

  • Addition of the methyl ester group

  • Incorporation of the amino functionality at the 4-position

  • Protection and deprotection sequences to ensure selective functionalization

Researchers often begin with precursors such as N-benzyl-3-methyl-4-piperidone, which can be used to synthesize optically pure derivatives through chiral resolution followed by appropriate chemical transformations.

Chemical Reactions and Transformations

Reactivity Patterns

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate participates in various chemical reactions due to its functional groups. The compound demonstrates specific reactivity patterns based on the nucleophilic character of the amino group and the electrophilic nature of the carboxylate groups.

Key Reaction Types

The compound undergoes several important reaction types:

Oxidation Reactions

Oxidation reactions of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be achieved using reagents like potassium permanganate. These reactions typically target the amino group or the piperidine ring, resulting in the formation of corresponding ketones or carboxylic acids.

Reduction Reactions

Reduction of the compound can be performed using agents such as lithium aluminum hydride. These reactions can convert the carboxylate groups to alcohols or modify other functional groups depending on the conditions employed.

Substitution Reactions

Biological Activity and Applications

Pharmacological Significance

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has shown potential in medicinal chemistry, particularly as a precursor for compounds with therapeutic properties. Its derivatives have been studied for their ability to act as enzyme inhibitors or modulators, affecting cellular signaling pathways.

Research Applications

The compound has several important applications in scientific research:

  • As an intermediate in the synthesis of complex organic molecules

  • In the development of pharmaceutical agents and protein degraders

  • For investigating structure-activity relationships in drug design

  • As a building block for compounds with anticancer properties

The specific structural features of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate make it valuable for creating molecules with targeted biological activities.

Comparison with Similar Compounds

Structural Analogs

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate belongs to a family of piperidine derivatives with similar structural features but distinct chemical properties. Comparing this compound with structural analogs provides insights into structure-activity relationships and potential applications.

The following table compares 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate with related compounds:

CompoundStructural DifferencesNotable Properties
4-Amino-1-benzylpiperidineLacks carboxylate groupsDifferent reactivity profile
1-Benzylpiperidin-4-amineSimilar core but different functional groupsAlternative synthetic applications
4-BenzylpiperidineFunctions as a monoamine releasing agentDifferent biological activity

These structural differences result in unique chemical behaviors and biological activities for each compound.

Current Research Trends

Synthetic Methodology Advancements

Recent research has focused on developing improved synthetic routes for 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate and its derivatives. These advancements include:

  • More efficient catalytic methods

  • Stereoselective synthesis approaches

  • Green chemistry techniques to reduce environmental impact

  • Flow chemistry applications for scalable production

These methodological improvements have enhanced the accessibility of the compound for research purposes.

Emerging Applications

Current research is exploring new applications for 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate in:

  • Development of targeted protein degraders

  • Creation of novel enzyme inhibitors

  • Design of compounds with improved pharmacokinetic properties

  • Investigation of structure-based drug design approaches

These emerging applications highlight the compound's continued relevance in contemporary pharmaceutical research.

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